16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene
Overview
Description
16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene is a polycyclic aromatic compound that consists of a thiophene ring fused with two benzene rings and a perylene unit.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the desired polycyclic structure. The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reactions are carried out at elevated temperatures .
Industrial Production Methods: Industrial production of dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and photovoltaic cells due to its excellent electronic properties.
Materials Science: Studied for its potential use in the fabrication of advanced materials with unique optical and electronic characteristics.
Photocatalysis: Employed in photocatalytic processes for hydrogen evolution and other reactions
Mechanism of Action
The mechanism of action of dibenzo(2,3:10,11)perylo(1,12-bcd)thiophene involves its interaction with light and its ability to transfer electrons. The compound’s extended π-conjugation allows it to absorb visible light and generate electron-hole pairs, which can then participate in various chemical reactions. This property is particularly useful in photocatalytic applications, where the compound acts as a catalyst to drive reactions under light irradiation .
Comparison with Similar Compounds
- Dibenzo(2,3:10,11)perylo(1,12-bcd)furan
- Dibenzo(2,3:10,11)perylo(1,12-bcd)selenophene
- Dibenzothiophene
Comparison: 16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene is unique due to its specific electronic properties and extended π-conjugation, which make it particularly suitable for applications in organic electronics and photocatalysis. Compared to dibenzo(2,3:10,11)perylo(1,12-bcd)furan and dibenzo(2,3:10,11)perylo(1,12-bcd)selenophene, the thiophene derivative exhibits different reactivity and stability, making it a valuable compound for specific applications .
Properties
IUPAC Name |
16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14S/c1-3-9-21-15(7-1)17-11-5-13-19-20-14-6-12-18-16-8-2-4-10-22(16)28-26(24(18)20)25(23(17)19)27(21)29-28/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPPZOOIHXSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC6=C5C7=C(C8=CC=CC=C68)SC2=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348245 | |
Record name | AC1LCMVD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196-23-6 | |
Record name | AC1LCMVD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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